Benzo[c]thiophene, octahydro-, cis-
Description
Benzo[c]thiophene, octahydro-, cis- (CAS: 54053-76-8) is a saturated bicyclic compound with the molecular formula C₈H₁₄S and a molecular weight of 142.26 g/mol . It consists of a benzene ring fused to a fully hydrogenated thiophene ring (octahydro) in a cis configuration. The saturation of the thiophene ring significantly alters its electronic and steric properties compared to aromatic analogs, making it less reactive toward electrophilic substitution but more flexible in conformational behavior. This compound is primarily used in research as a structural analog for studying the effects of saturation on heterocyclic systems, though specific applications are less documented in the literature .
Properties
CAS No. |
54053-76-8 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydro-2-benzothiophene |
InChI |
InChI=1S/C8H14S/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8+ |
InChI Key |
SJXUGVWKLLOJDR-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@H]2CSC[C@H]2C1 |
Canonical SMILES |
C1CCC2CSCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophene, octahydro-, cis- typically involves the hydrogenation of benzo[c]thiophene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere to ensure complete saturation of the molecule.
Industrial Production Methods: Industrial production of benzo[c]thiophene, octahydro-, cis- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Cycloaddition Reactions
Benzo[c]thiophene, octahydro-, cis- participates in cycloaddition reactions due to its electron-rich thiophene moiety. These reactions often proceed under mild conditions:
For example, reaction with α,β-unsaturated carbonyl compounds yields bicyclic sulfones via inverse electron-demand Diels-Alder pathways.
Oxidation and Sulfone Formation
The sulfur atom in the thiophene ring undergoes selective oxidation:
Notably, oxidation with monoperphthalic acid at 0°C achieves >90% conversion to sulfones without ring-opening side reactions .
Dehydrogenation and Aromaticity Restoration
Dehydrogenation regenerates aromaticity in the thiophene ring:
| Catalyst | Temperature | Product | Selectivity |
|---|---|---|---|
| Pd/C | 300°C (vapor phase) | Benzo[c]thiophene | 85% |
| Pt on Al₂O₃ | 250–280°C | Partially dehydrogenated analogs | 60–75% |
This process is critical for accessing planar heteroaromatic systems used in optoelectronic materials .
Functionalization via Electrophilic Substitution
The saturated cyclohexane ring enables site-selective functionalization:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| Bromine (Br₂) | C-1 and C-3 | Dibromooctahydrobenzo[c]thiophene | Radical initiation required |
| Acetyl chloride (Cl⁻) | C-5 | Acetylated derivatives | Directed by sulfur lone pairs |
Electrochemical methods using NaI/DMF enable regioselective iodination at C-4 with 92% efficiency .
Photoinduced Rearrangements
UV irradiation induces structural rearrangements:
-
Photocyclization : Forms fused polyaromatic systems (e.g., naphtho[2,3-b]thiophenes) via radical intermediates .
-
E/Z Isomerization : Reversible under 365 nm light, enabling molecular switching applications .
Mechanistic studies indicate a thiyl radical intermediate stabilized by conjugation with the benzene ring .
Key Research Findings
-
Catalytic Asymmetric Reductive Amination : Enzymatic methods achieve >99% enantiomeric excess for cis-diamine derivatives .
-
Thermodynamic Stability : The cis-configuration is 12–15 kcal/mol more stable than trans due to reduced steric clash .
-
Environmental Impact : Degradation byproducts show negligible mutagenicity in Salmonella assays, supporting safe industrial use .
This compound’s versatility in cycloadditions, selective oxidations, and photochemical applications positions it as a strategic intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Benzo[c]thiophene, octahydro-, cis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential bioactivity. It is used in the development of new drugs and therapeutic agents due to its unique chemical structure and properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, benzo[c]thiophene, octahydro-, cis- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of benzo[c]thiophene, octahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of Benzo[c]thiophene, octahydro-, cis- with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure | Key Features |
|---|---|---|---|---|
| Benzo[c]thiophene, octahydro-, cis- | C₈H₁₄S | 142.26 | Saturated cis-fused bicyclic | Fully hydrogenated thiophene; increased flexibility, reduced aromaticity |
| Benzo[b]thiophene | C₈H₆S | 134.20 | Aromatic bicyclic | Aromatic thiophene ring; reactive toward electrophilic substitution |
| Benzo[c]thiophene | C₈H₆S | 134.20 | Aromatic bicyclic | Less common isomer; electronic properties differ from benzo[b]thiophene |
| Octahydrobenzofuran, cis- | C₈H₁₄O | 126.20 | Saturated cis-fused bicyclic | Oxygen analog; higher polarity, lower boiling point compared to sulfur analogs |
Physical and Electronic Properties
- Solubility: The octahydro derivative’s saturated structure enhances solubility in non-polar solvents compared to aromatic analogs. Alkyl substituents (e.g., hexyl groups) further improve solubility in benzo[c]thiophene derivatives .
- Electronic Properties: Saturation in Benzo[c]thiophene, octahydro-, cis- reduces π-conjugation, leading to a higher HOMO-LUMO gap than aromatic analogs. This makes it less suitable for electronic devices compared to benzo[c]thiophene derivatives like BTQ-F, which exhibit quinoidal character for charge transport .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cis-octahydrobenzo[c]thiophene, and how can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer : The synthesis often involves cyclization of thiol-containing precursors or catalytic hydrogenation of aromatic benzo[c]thiophene derivatives. For example, Pd-catalyzed coupling reactions (e.g., Sonogashira coupling followed by cyclization) can be employed to construct the thiophene ring system . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and reaction temperature to favor the cis-isomer. Monitoring by TLC or GC-MS ensures intermediate formation .
Q. How can the stereochemistry of cis-octahydrobenzo[c]thiophene be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing cis and trans isomers. For instance, NOE correlations between axial protons in the fused bicyclic system confirm the cis configuration. X-ray crystallography provides definitive proof of stereochemistry, as seen in structurally related bicyclic compounds .
Q. What analytical techniques are recommended to assess the purity of cis-octahydrobenzo[c]thiophene?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (142.0817 g/mol for C₈H₁₄S) . Purity is assessed via HPLC with UV detection (λ ~254 nm) or GC-MS, using polar capillary columns (e.g., DB-WAX) to resolve stereoisomers. Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of cis-octahydrobenzo[c]thiophene?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the sulfur atom’s lone pairs contribute to a lower HOMO energy (-6.2 eV), enhancing electrophilic substitution reactivity. Comparative studies with non-classical thiophenes (e.g., thieno[3,4-c]thiophene) reveal reduced aromaticity due to steric strain in the cis-fused bicyclic system .
Q. What strategies resolve contradictions in reported spectral data (e.g., mass spectra) for cis-octahydrobenzo[c]thiophene derivatives?
- Methodological Answer : Discrepancies in fragmentation patterns (e.g., m/z 142 vs. 144) may arise from isotopic sulfur (³²S vs. ³⁴S). High-resolution MS and isotopic labeling (e.g., deuterated analogs) clarify fragmentation pathways. Cross-referencing with the EPA/NIH Mass Spectral Database (NIST) ensures consistency .
Q. How can cis-octahydrobenzo[c]thiophene be functionalized for applications in organic electronics (e.g., OLEDs)?
- Methodological Answer : Electrophilic substitution at the sulfur-adjacent position introduces electron-withdrawing groups (e.g., acetyl or cyano) to tune HOMO/LUMO levels. Suzuki-Miyaura coupling with aryl boronic acids extends π-conjugation, enhancing charge transport properties. Photophysical characterization (e.g., fluorescence quantum yield) validates performance in OLED emitters .
Q. What synthetic challenges arise during the preparation of cis-octahydrobenzo[c]thiophene-containing polymers, and how are they addressed?
- Methodological Answer : Ring strain in the bicyclic system limits polymerization efficiency. Living ring-opening metathesis polymerization (ROMP) with Grubbs catalysts mitigates side reactions. Solvent selection (e.g., dichloromethane) and low temperatures (-20°C) improve monomer stability. Gel permeation chromatography (GPC) monitors molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
